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molecular formula C14H15ClO B591005 (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone CAS No. 131984-21-9

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone

Cat. No. B591005
M. Wt: 234.723
InChI Key: DHZKFHRKOKWCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519160

Procedure details

2.4 g of sodium hydride (60% oily sodium hydride washed with anhydrous benzene) was added to 100 ml of anhydrous dimethylformamide under nitrogen atmosphere while stirring. 24 g of 2-(4-chlorobenzylidene)-5-methylcylopentanone (prepared in Example 3) was added to the mixture, followed by stirring at room temperature until generation of hydrogen was terminated. After the addition of 15 g of methyl iodide, the mixture was stirred for a further 2 hours at 60° C. The reaction mixture thus obtained was allowed to cool, poured into ice water, and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The residue was solidified with the addition of a small amount of hexane to obtain the title compound.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
2-(4-chlorobenzylidene)-5-methylcylopentanone
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:17]=[CH:16][C:7]([CH:8]=[C:9]2[CH2:13][CH2:12][CH:11]([CH3:14])[C:10]2=[O:15])=[CH:6][CH:5]=1.[H][H].[CH3:20]N(C)C=O>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH:8]=[C:9]2[CH2:13][CH2:12][C:11]([CH3:20])([CH3:14])[C:10]2=[O:15])=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
2-(4-chlorobenzylidene)-5-methylcylopentanone
Quantity
24 g
Type
reactant
Smiles
ClC1=CC=C(C=C2C(C(CC2)C)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was terminated
ADDITION
Type
ADDITION
Details
After the addition of 15 g of methyl iodide
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 2 hours at 60° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was solidified with the addition of a small amount of hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C2C(C(CC2)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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